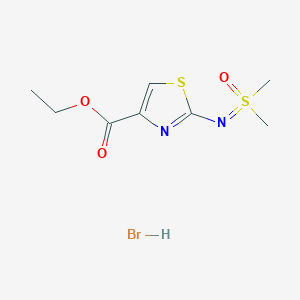Ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide
CAS No.: 2174007-90-8
Cat. No.: VC4092720
Molecular Formula: C8H13BrN2O3S2
Molecular Weight: 329.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2174007-90-8 |
|---|---|
| Molecular Formula | C8H13BrN2O3S2 |
| Molecular Weight | 329.2 |
| IUPAC Name | ethyl 2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C8H12N2O3S2.BrH/c1-4-13-7(11)6-5-14-8(9-6)10-15(2,3)12;/h5H,4H2,1-3H3;1H |
| Standard InChI Key | SAMPDGHLSIRUKK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)N=S(=O)(C)C.Br |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N=S(=O)(C)C.Br |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The compound’s IUPAC name, ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide, delineates its core structure:
-
Thiazole backbone: A five-membered aromatic ring containing sulfur (S) at position 1 and nitrogen (N) at position 3.
-
Substituents:
-
At position 4: An ethyl carboxylate group (–COOCH₂CH₃), enhancing solubility and enabling esterase-mediated hydrolysis in biological systems .
-
At position 2: A dimethyl(oxo)-λ⁶-sulfanylideneamino group (–N=S(=O)(CH₃)₂), which introduces a sulfoximine-like moiety. This group is rare in pharmaceuticals but notable for its potential to modulate electronic and steric properties .
-
-
Hydrobromide salt: The protonation of the thiazole’s amino group by hydrobromic acid improves crystallinity and stability .
Molecular Formula and Weight
The molecular formula C₈H₁₃BrN₂O₃S₂ confirms the presence of bromine (Br) from the hydrobromide counterion and sulfur atoms from both the thiazole ring and sulfanylidene group . The calculated molecular weight of 329.2 g/mol aligns with high-resolution mass spectrometry data for similar thiazole derivatives .
| Property | Value |
|---|---|
| CAS Number | 2174007-90-8 |
| Molecular Formula | C₈H₁₃BrN₂O₃S₂ |
| Molecular Weight (g/mol) | 329.2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Table 1: Key physicochemical properties of ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide .
Synthesis and Manufacturing Processes
Hypothesized Synthesis Pathway
A plausible route for the target compound involves:
-
Formation of the thiazole core: Reacting ethyl 3-bromo-2-oxopropanoate with thiourea in ethanol to yield ethyl 2-aminothiazole-4-carboxylate .
-
Sulfoximine functionalization: Treating the 2-amino group with dimethylsulfoxonium iodide under oxidative conditions to introduce the sulfanylidene moiety .
-
Salt formation: Precipitation with hydrobromic acid to obtain the hydrobromide salt .
Scheme 1: Proposed synthetic pathway for ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide.
Structural and Spectroscopic Analysis
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include:
-
NMR Spectroscopy:
X-ray Crystallography
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the ionic hydrobromide moiety . The methyl analog exhibits moderate water solubility, which may be enhanced in the ethyl derivative due to the larger ester group .
-
Stability: Hydrobromide salts generally exhibit improved thermal stability compared to free bases. Degradation via ester hydrolysis or sulfoximine reduction is possible under acidic/basic conditions .
Comparative Analysis with Analogues
| Compound | Melting Point (°C) | Solubility |
|---|---|---|
| Methyl 2-aminothiazole-4-carboxylate | 160–164 | Moderate in water |
| Ethyl 2-aminothiazole-4-carboxylate | Not Available | High in ethanol |
Table 2: Physicochemical comparison with structural analogs.
Applications in Pharmaceutical Research
Drug Development
The compound’s hydrobromide salt form improves bioavailability, making it a candidate for oral formulations. Its ester group serves as a prodrug moiety, enabling targeted release in esterase-rich tissues .
Chemical Biology Probes
Sulfoximine groups are increasingly used in covalent inhibitors. This compound could act as a probe for studying sulfoximine-protein interactions in disease pathways .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count.
-
Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.
-
Target Identification: Screen against kinase libraries to identify molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume